tert-Butyl (2-(2-(2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)carbamate
Description
This compound is a tert-butyl carbamate derivative featuring a triethylene glycol linker (ethoxy-ethoxy-ethoxy chain) connected to a 2-oxo-2,3-dihydro-1H-benzo[d]imidazole moiety. The tert-butyl carbamate group provides steric protection for amine functionalities, a common strategy in prodrug design or peptide synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-oxo-3H-benzimidazol-1-yl)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)19-8-10-24-12-13-25-11-9-21-15-7-5-4-6-14(15)20-16(21)22/h4-7H,8-13H2,1-3H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBNMXKPTFIQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN1C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related tert-butyl carbamates with variations in the linker, heterocyclic core, or substituents. Key analogs include:
Structural Analogs with Modified Heterocyclic Cores
tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate (CAS 189560-83-6) Structure: Contains a benzimidazole (non-oxidized) core linked via a methylene group to the carbamate. Key Differences: The absence of the 2-oxo group and the shorter linker reduce hydrogen-bonding capacity and solubility compared to the target compound. This analog is primarily used in intermediates for kinase inhibitors .
tert-Butyl (2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)carbamate (CAS 225797-46-6) Structure: Features a thienoimidazolone core instead of benzoimidazolone, with a pentanamido-ethyl linker. Key Differences: The sulfur-containing heterocycle alters electronic properties and metabolic stability. This compound is utilized in biotinylation chemistry .
Analogs with Modified Linkers
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (CAS 153086-78-3) Structure: Shares the triethylene glycol linker but terminates in a primary amine instead of a benzoimidazolone. Key Differences: The amine group enables conjugation reactions (e.g., peptide coupling), while the lack of a heterocycle limits its use in targeting specific receptors. Its physicochemical properties include a lower molecular weight (248.32 g/mol) and higher logP (predicted -1.2) compared to the target compound .
tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate (CAS 834881-65-1) Structure: Contains a dihydroquinolinone core linked via an acetate group. Key Differences: The acetate linker and quinolinone core confer distinct metabolic pathways and solubility profiles. This compound is explored in protease inhibitor research .
Physicochemical and Pharmacokinetic Comparison
Research Findings and Challenges
- Stability : The tert-butyl carbamate group is prone to acidic cleavage, necessitating careful formulation for oral delivery.
- Synthetic Challenges : Multi-step synthesis of the triethylene glycol linker may reduce scalability compared to shorter-chain analogs .
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